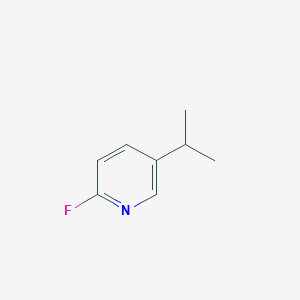![molecular formula C10H14O2 B6240332 2-{tricyclo[3.2.1.0,2,4]octan-6-yl}acetic acid, Mixture of diastereomers CAS No. 2375273-87-1](/img/new.no-structure.jpg)
2-{tricyclo[3.2.1.0,2,4]octan-6-yl}acetic acid, Mixture of diastereomers
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{Tricyclo[3.2.1.0,2,4]octan-6-yl}acetic acid, mixture of diastereomers, is a complex organic compound with a unique tricyclic structure. This compound is characterized by its rigid, three-dimensional framework, which imparts distinct chemical and physical properties. It is widely used in scientific research due to its diverse applications in organic synthesis, drug development, and material science .
Vorbereitungsmethoden
The synthesis of 2-{tricyclo[3.2.1.0,2,4]octan-6-yl}acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the Diels-Alder reaction, followed by a series of functional group transformations to introduce the acetic acid moiety. The reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity .
In industrial settings, the production of this compound may involve optimized processes to scale up the synthesis while maintaining consistency and quality. Techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and reduce costs .
Analyse Chemischer Reaktionen
2-{Tricyclo[3.2.1.0,2,4]octan-6-yl}acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., sulfuric acid, palladium on carbon), and controlled temperatures (e.g., reflux, ice bath). The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-{Tricyclo[3.2.1.0,2,4]octan-6-yl}acetic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its unique structure.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Wirkmechanismus
The mechanism by which 2-{tricyclo[3.2.1.0,2,4]octan-6-yl}acetic acid exerts its effects involves interactions with specific molecular targets. For example, in biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The rigid tricyclic structure of the compound allows for precise interactions with target molecules, influencing pathways involved in inflammation, pain, and other physiological processes .
Vergleich Mit ähnlichen Verbindungen
2-{Tricyclo[3.2.1.0,2,4]octan-6-yl}acetic acid can be compared with other tricyclic compounds, such as:
Tricyclo[3.2.1.0,2,4]octane derivatives: These compounds share a similar core structure but differ in the functional groups attached, leading to variations in reactivity and applications.
Norbornane derivatives: These compounds have a related bicyclic structure and are used in similar research areas, but their chemical properties and reactivity profiles differ.
Adamantane derivatives: These compounds feature a different tricyclic framework and are known for their stability and use in drug development.
The uniqueness of 2-{tricyclo[3.2.1.0,2,4]octan-6-yl}acetic acid lies in its specific combination of structural features and functional groups, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
2375273-87-1 |
|---|---|
Molekularformel |
C10H14O2 |
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
2-(6-tricyclo[3.2.1.02,4]octanyl)acetic acid |
InChI |
InChI=1S/C10H14O2/c11-10(12)3-6-1-5-2-7(6)9-4-8(5)9/h5-9H,1-4H2,(H,11,12) |
InChI-Schlüssel |
NVMBEBTXXPMSTD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC(C1CC(=O)O)C3C2C3 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



